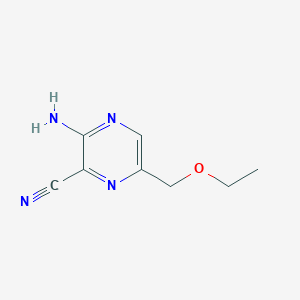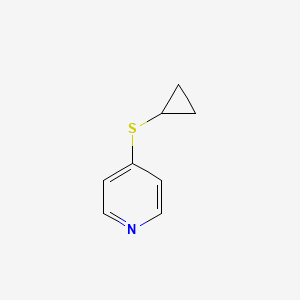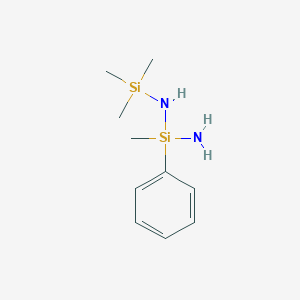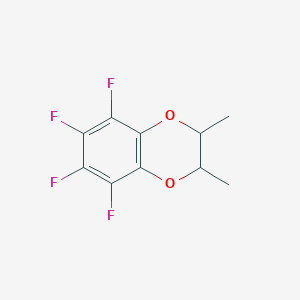![molecular formula C26H28N10O12S3 B14320578 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate CAS No. 108422-37-3](/img/structure/B14320578.png)
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate are complex organic compounds These compounds are known for their unique chemical structures, which include triazine, thiophene, and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The starting materials often include triazine derivatives, thiophene carboxylic acids, and benzoates. The reactions may involve:
Nucleophilic substitution: This step introduces the triazine moiety into the molecule.
Sulfonation: This step adds the sulfamoyl group.
Esterification: This step forms the ester linkage in the benzoate derivative.
Industrial Production Methods
Industrial production of these compounds may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also used to optimize the reactions.
化学反応の分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
These compounds have a wide range of scientific research applications, including:
Chemistry: They are used as intermediates in the synthesis of other complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: They are investigated for their potential therapeutic applications, including drug development.
Industry: They are used in the production of specialty chemicals, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of these compounds depends on their specific applications. In biological systems, they may interact with molecular targets such as enzymes or receptors. The triazine moiety, for example, can inhibit certain enzymes, while the thiophene and benzoate moieties can interact with cellular membranes or proteins.
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives, thiophene carboxylic acids, and benzoates. Examples include:
2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with herbicidal properties.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis.
Methyl benzoate: A benzoate derivative used as a flavoring agent and in organic synthesis.
Uniqueness
The uniqueness of 3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid and methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate lies in their combined structural features. The presence of triazine, thiophene, and benzoate moieties in a single molecule provides a unique set of chemical and biological properties that are not found in simpler compounds.
特性
CAS番号 |
108422-37-3 |
|---|---|
分子式 |
C26H28N10O12S3 |
分子量 |
768.8 g/mol |
IUPAC名 |
3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C11H11N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h5-8H,1-4H3,(H,19,22);3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) |
InChIキー |
NKNHUZIFVLOERK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


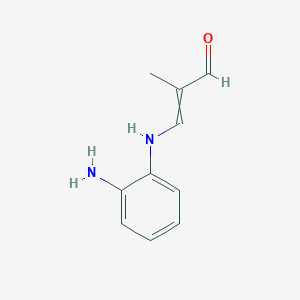
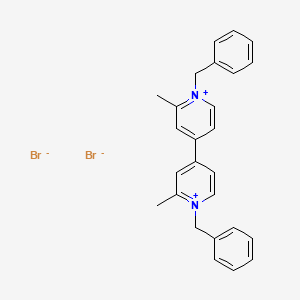
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)


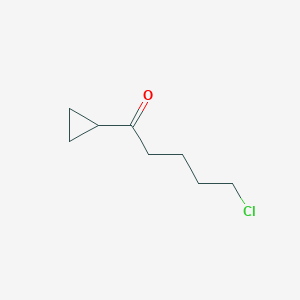
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
